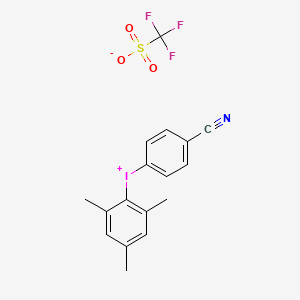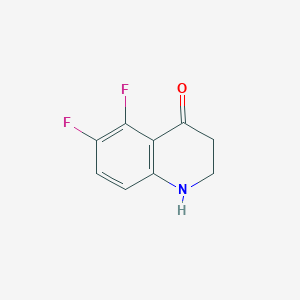![molecular formula C33H41N3O14 B12296728 N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is a complex glycosylated amino acid derivative. This compound is characterized by the presence of an N-acetylamino group, a deoxy sugar, and a fucose sugar linked to a glucopyranosyl moiety, which is further attached to an Fmoc-protected asparagine residue. It is primarily used in research and development settings, particularly in the study of glycoproteins and glycopeptides .
Méthodes De Préparation
The synthesis of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the coupling of amino acids. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor molecules, followed by their coupling under specific reaction conditions. Industrial production methods may involve automated solid-phase synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized under specific conditions.
Reduction: The deoxy sugar moiety can be reduced to form different derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group of asparagine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like piperidine for Fmoc deprotection.
Applications De Recherche Scientifique
N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex glycopeptides and glycoproteins.
Biology: In the study of protein glycosylation and its effects on protein function and stability.
Medicine: As a model compound for the development of glycosylated drugs and therapeutic proteins.
Mécanisme D'action
The mechanism of action of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can act as a substrate or inhibitor of these enzymes, thereby modulating the glycosylation of proteins and affecting their biological activity. The pathways involved include the enzymatic transfer of sugar moieties to proteins and the subsequent modification of these glycosylated proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine include other glycosylated amino acid derivatives, such as:
- N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-serine
- N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-threonine These compounds share similar structural features but differ in the amino acid residue attached to the glycosyl moiety. The uniqueness of this compound lies in its specific glycosylation pattern and the presence of the Fmoc-protected asparagine residue, which makes it a valuable tool in glycoprotein research .
Propriétés
Formule moléculaire |
C33H41N3O14 |
|---|---|
Poids moléculaire |
703.7 g/mol |
Nom IUPAC |
4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45) |
Clé InChI |
MCARXWIZADFQPU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
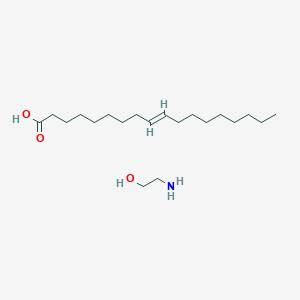
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

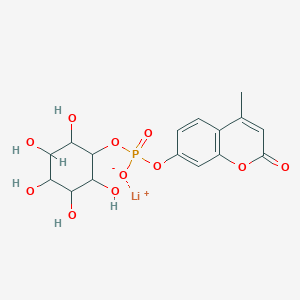
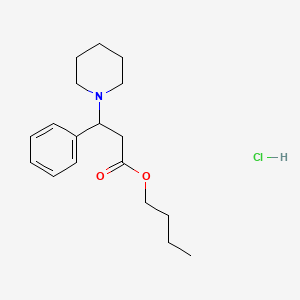
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
